2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid

Description

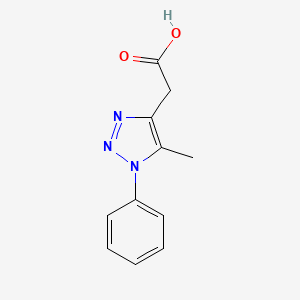

2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and an acetic acid moiety at position 4 (Figure 1). This compound is synthesized via the Wilgerodt-Kindler reaction from 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl]ethanones (IVa–IVc) . Its structural versatility allows it to serve as a precursor for diverse derivatives, particularly in the synthesis of bioactive heterocycles such as thiadiazoles, thiazoles, and pyrimidines .

Properties

IUPAC Name |

2-(5-methyl-1-phenyltriazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(7-11(15)16)12-13-14(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVPLFJZMWEDDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazole derivatives. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized by reacting an amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

Preparation of Alkyne: The alkyne precursor is synthesized by standard alkyne formation methods, such as the Sonogashira coupling reaction.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid exhibits promising antibacterial and antifungal activities.

A study published in Pharmaceutical Biology highlighted that triazole compounds can inhibit the growth of various pathogenic bacteria and fungi through interference with their metabolic pathways . The mechanism typically involves disrupting cell wall synthesis or inhibiting enzymes critical for cellular function.

Anti-inflammatory Effects

Triazole derivatives are also explored for their anti-inflammatory properties. Research has demonstrated that compounds containing the triazole ring can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This property could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antidiabetic Potential

Another area of interest is the antidiabetic activity of triazole derivatives. Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This application is particularly relevant given the global rise in diabetes prevalence.

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals opens avenues in materials science. These complexes can exhibit unique electronic and optical properties useful in developing sensors and catalysts .

Polymer Chemistry

Incorporating triazole moieties into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has shown that polymers modified with triazole groups demonstrate improved performance in various applications, including coatings and adhesives .

Proteomics Research

The compound is utilized as a specialty product in proteomics research due to its ability to interact with proteins and enzymes. It serves as a valuable tool for studying protein-ligand interactions, which are crucial for understanding biological processes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Abdel-Wahab et al., 2017 | Antimicrobial | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| El-Hiti et al., 2018 | Anti-inflammatory | Showed reduction in inflammatory markers in animal models. |

| ResearchGate Study | Coordination Chemistry | Highlighted the formation of stable complexes with various metals, enhancing catalytic activity. |

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds, π-π interactions, and coordinate with metal ions, leading to the modulation of biological activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₂N₃O₂

- Molecular Weight : 245.25 g/mol

- Functional Groups : 1,2,3-Triazole (aromatic heterocycle), acetic acid (carboxylic acid), methyl, and phenyl substituents.

The compound has demonstrated notable antitumor activity in derivatives. For example, 6-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (VI) exhibits inhibitory effects against cancer cell lines .

Structural Analogues in the 1,2,3-Triazole Family

A. 2-(4-((Bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic Acid (BTTAA)

- Structure : Contains two additional 1,2,3-triazole rings and tert-butyl groups.

- Application : Used in chemical glycomics for imaging sialic acid recycling in living cells .

- Key Differences : BTTAA’s bulky tert-butyl groups enhance steric hindrance, reducing reactivity compared to the methyl/phenyl-substituted target compound. Its complex structure also improves solubility in organic solvents .

B. 2-(4-((2-Fluorophenoxy)methyl)-1H-1H-1,2,3-triazol-1-yl)acetic Acid

- Structure: Features a fluorophenoxy group instead of phenyl.

- However, the absence of a methyl group at position 5 may reduce lipophilicity and membrane permeability .

Analogues with Different Heterocyclic Cores

A. 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)acetic Acid

- Structure : 1,2,4-triazole core with phenyl at position 3.

- Key Differences : The 1,2,4-triazole isomer exhibits distinct electronic properties due to altered nitrogen positions, affecting hydrogen-bonding capacity and metal coordination. This derivative (CAS 328084-14-6) is less studied in medicinal applications compared to 1,2,3-triazole analogues .

B. 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid

- Structure : Replaces triazole with an oxadiazole ring.

- Key Differences : Oxadiazoles are stronger electron-withdrawing groups, enhancing reactivity in nucleophilic substitutions. This compound is primarily used in materials science rather than pharmacology .

Mechanistic Insights :

- The methyl and phenyl groups in the target compound enhance lipophilicity, promoting cell membrane penetration. Derivatives with thiadiazole or thiazole rings exhibit improved DNA intercalation and topoisomerase inhibition .

- In contrast, BTTAA’s applications rely on its ability to bind sialylated glycoconjugates via triazole-mediated click chemistry .

Biological Activity

2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

The chemical formula for this compound is C11H11N3O2, with a molecular weight of 217.23 g/mol. It is characterized by the presence of a triazole ring, which is known for its biological significance.

| Property | Value |

|---|---|

| Chemical Formula | C11H11N3O2 |

| Molecular Weight | 217.23 g/mol |

| IUPAC Name | 2-(5-methyl-1-phenyltriazol-4-yl)acetic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1-phenyltriazole with acetic acid derivatives under controlled conditions. The process may include various catalysts and solvents to optimize yield and purity.

Antioxidant Activity

Research indicates that triazole derivatives exhibit antioxidant properties through radical scavenging mechanisms. The DPPH radical scavenging method has been used to evaluate the antioxidant capacity of related compounds, showing effectiveness comparable to established antioxidants like ascorbic acid . The introduction of certain substituents on the triazole ring can enhance this activity.

Antibacterial Activity

The antibacterial properties of triazole derivatives have been documented extensively. A related study demonstrated that triazole compounds exhibit significant antibacterial effects against various strains of bacteria by inhibiting bacterial growth and biofilm formation . This suggests that this compound may also possess similar antibacterial capabilities.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral activity of triazole derivatives against influenza A and B viruses, compounds similar to this compound were found to inhibit viral replication effectively. The compounds demonstrated EC50 values ranging from 7 to 25 μM without significant cytotoxicity .

Case Study 2: Antioxidant Evaluation

A comparative study assessed the antioxidant activities of various triazole derivatives using DPPH and reducing power assays. Compounds with phenyl substituents showed enhanced radical scavenging abilities, indicating that modifications on the triazole ring can significantly influence antioxidant efficacy .

Q & A

Q. What are the established synthetic routes for 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid?

Methodological Answer: The compound is synthesized via two primary routes:

- Wilgerodt-Kindler Reaction : 1-[5-Methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]ethanones undergo oxidative transformation using sulfur and morpholine under reflux, yielding the target carboxylic acid derivative .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core, followed by functionalization of the acetic acid moiety. Reaction conditions (e.g., sodium acetate in refluxing acetic acid) are critical for regioselectivity .

Q. Key Considerations :

- Temperature control (70–100°C) and inert atmospheres (N₂/Ar) minimize side reactions.

- Solvent choice (e.g., DMSO, acetonitrile) influences reaction efficiency .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: A multi-technique approach is employed:

- Elemental Analysis : Validates empirical formula (e.g., C, H, N content) .

- Spectroscopy :

- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

- NMR : ¹H NMR identifies proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm; acetic acid CH₂ at δ 3.5–4.0 ppm) .

- Chromatography : Thin-layer chromatography (TLC) or HPLC assesses purity (>95% required for publication) .

Example Crystallographic Data (from analogous triazole derivatives):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | 0.063 |

| Data/Parameter | 17.0 |

| Temperature (K) | 293 |

| Adapted from crystallographic studies of related triazoles . |

Q. What are the common biological screening protocols for this compound?

Methodological Answer:

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are compared to standards like ampicillin .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic pathways .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns carbon-proton correlations. For example, HMBC can confirm connectivity between the triazole ring and acetic acid moiety .

- X-ray Crystallography : Provides unambiguous proof of molecular geometry. Use SHELXL for refinement (R factor < 0.1) and WinGX/ORTEP for visualization .

- Computational Validation : Density Functional Theory (DFT) optimizes molecular geometry and compares calculated vs. experimental spectra .

Q. How can computational models predict biological activity or toxicity of derivatives?

Methodological Answer:

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Use software like Schrödinger or MOE for descriptor analysis .

- Toxicity Prediction : Tools like ProTox-II or ADMETlab2.0 predict acute toxicity (e.g., LD₅₀) and hepatotoxicity based on structural fragments .

- Molecular Docking : Simulate binding to target proteins (e.g., PPAR-γ for metabolic studies) using AutoDock Vina .

Q. What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Disorder in Flexible Groups : The acetic acid side chain may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformations .

- Twinned Data : High-resolution data (≤ 1.0 Å) and TWIN/BASF commands in SHELXL improve refinement of twin domains .

- Anisotropic Displacement : ORTEP visualizes thermal ellipsoids to validate atom displacement parameters .

Q. How to optimize reaction conditions to minimize byproducts in its synthesis?

Methodological Answer:

-

Byproduct Analysis : Identify side products (e.g., uncyclized intermediates) via LC-MS or GC-MS .

-

Condition Screening :

Parameter Optimal Range Effect Temperature 70–80°C Prevents decomposition Solvent Acetonitrile/DMF Enhances solubility Catalyst Loading 5 mol% CuI Accelerates cyclization Based on triazole synthesis protocols .

Q. What are the mechanisms of heterocyclic coupling reactions involving this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution : The triazole’s N-atoms act as nucleophiles. For example, coupling with thiols forms thioether linkages (e.g., synthesis of triazolothiadiazoles) .

- Cross-Coupling Catalysis : Pd-mediated Suzuki-Miyaura reactions attach aryl groups to the triazole core. Use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

- Photoredox Catalysis : Visible-light-driven reactions enable C–H functionalization without metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.